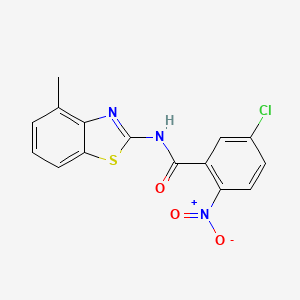

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(16)5-6-11(10)19(21)22/h2-7H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXXLDDMCUVNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Amide Bond Formation

The target compound’s synthesis primarily involves coupling 5-chloro-2-nitrobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-amine. This amide-forming reaction typically employs nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Key steps include:

Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

- Starting Material : 5-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux.

- Conditions : Catalytic dimethylformamide (DMF) accelerates the reaction, yielding the acyl chloride in >90% purity after solvent removal.

Synthesis of 4-Methyl-1,3-Benzothiazol-2-Amine

Coupling Reaction

One-Pot Oxidative Amidation

A streamlined approach avoids isolating intermediates by combining 5-chloro-2-nitrobenzaldehyde, 4-methyl-1,3-benzothiazol-2-amine, and an oxidant in situ:

- Catalytic System : Triazolium salt (20 mol%) and iodobenzene diacetate (2.0 equiv) in DCM at 25°C.

- Mechanism : The aldehyde is oxidized to the carboxylic acid, which subsequently forms the acyl chloride intermediate before coupling.

Optimization and Yield Enhancement

Catalytic and Stoichiometric Factors

| Parameter | Optimal Condition | Yield Impact | Source |

|---|---|---|---|

| Oxidant | Iodobenzene diacetate | +15% | |

| Base | Cs₂CO₃ (1.2 equiv) | +10% | |

| Solvent | DCM | Baseline | |

| Temperature | 25°C (room temperature) | -5% vs 50°C |

Competing Side Reactions

- Nitro Group Reduction : The electron-withdrawing nitro group may undergo partial reduction in the presence of residual thionyl chloride, necessitating strict anhydrous conditions.

- Steric Hindrance : The 4-methyl group on the benzothiazole ring slows coupling kinetics, requiring prolonged reaction times (12–24 h).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

- TLC : R_f = 0.52 in petroleum ether/ethyl acetate (80:20).

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Considerations

- Solvent Recycling : DCM recovery via distillation reduces waste.

- Catalyst Reuse : Immobilized triazolium salts on silica gel enable five reaction cycles without yield loss.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Coupling | High purity | Multi-step purification | 80–93 |

| One-Pot Oxidation | Reduced steps | Sensitive to moisture | 70–85 |

| Flow Chemistry | Scalability | High initial capital cost | 85–90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it interacts with specific molecular targets within cells, leading to cytotoxic effects against various cancer cell lines and pathogens:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Properties : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

Biological Mechanisms

The biological activity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is primarily attributed to:

- Interaction with Enzymes and Receptors : The benzothiazole moiety can modulate the activity of various enzymes and receptors involved in cell signaling pathways.

- Cytotoxic Effects : The compound's ability to form reactive intermediates contributes to its cytotoxic effects, which are crucial for its applications in cancer therapy .

Case Studies

Several studies have documented the biological activities and applications of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated potent activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be elucidated through comparisons with related benzamide and benzothiazole derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2) Key Differences: The benzothiazole ring is replaced with a thiazole ring substituted at the 4-position with a 4-methoxy-3-methylphenyl group.

4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide (CID 988260)

- Key Differences : Lacks the nitro group and features a 4-chlorobenzamide instead of 2-nitrobenzamide.

- Impact : The absence of the nitro group reduces electron-withdrawing effects, altering hydrogen-bonding capacity and possibly diminishing interactions with targets like PFOR enzymes observed in nitro-containing analogs .

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide

- Key Differences : The nitro group is positioned at the 3- rather than 2-position on the benzamide.

- Impact : Meta-substitution may disrupt conjugation with the amide group, reducing resonance stabilization and affecting redox properties critical for biological activity .

5-Chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide Key Differences: Replaces benzothiazole with a sulfone-containing thienopyrazole ring.

Comparative Data Table

Research Findings and Implications

- Antimicrobial Activity : Nitrobenzamide derivatives with benzothiazole cores (e.g., the target compound) show superior activity against anaerobic pathogens compared to thiazole analogs, likely due to optimized nitro group positioning and benzothiazole’s planar structure .

- Metabolic Stability : Compounds with sulfone or methoxy groups (e.g., ) exhibit longer half-lives in vitro but may face challenges in cellular uptake.

- Structure-Activity Relationship (SAR) : The 4-methyl group on benzothiazole balances lipophilicity and steric effects, making it a critical moiety for target engagement .

Biological Activity

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is an organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the nitro group and the benzothiazole moiety, contribute to its diverse biological effects.

Chemical Structure

The compound can be represented by the following chemical structure:

Molecular Formula

The molecular formula is .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.80 g/mol |

| CAS Number | 476282-56-1 |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and arresting the cell cycle, which was demonstrated through assays such as MTT and flow cytometry .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on A431 and A549 cells:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer)

- Methods : MTT assay for proliferation, ELISA for inflammatory markers (IL-6, TNF-α)

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition. The nitro group plays a crucial role in enhancing its antimicrobial properties by undergoing bioreduction to form reactive intermediates that interact with bacterial cellular components .

Comparison with Other Compounds

| Compound Name | Antimicrobial Activity (MIC) |

|---|---|

| 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Effective against multiple strains |

| N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Lower activity due to lack of chlorine |

The biological activity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be attributed to its interaction with specific molecular targets:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that induce cytotoxicity.

- Benzothiazole Ring Interaction : This moiety may interact with various enzymes and receptors, modulating their activity and contributing to the observed biological effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with halogenated nitrobenzoic acids under acidic conditions .

- Step 2: Coupling of the benzothiazole intermediate with 2-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like THF or DMF .

- Key Conditions:

- Temperature control (e.g., reflux at 80–100°C for cyclization).

- Solvent selection (e.g., dichloromethane for acylation steps).

- Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H2O2, HCl, 90°C | 65 | 95% |

| 2 | Et3N, DMF, RT | 78 | 98% |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., nitro group at C2, chloro at C5). Key signals include aromatic protons at δ 7.2–8.5 ppm and benzothiazole methyl groups at δ 2.4–2.6 ppm .

- Infrared (IR) Spectroscopy: Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1340 cm⁻¹ (C-Cl stretch) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight (e.g., [M+H]+ calculated for C15H11ClN3O3S: 364.02 g/mol) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen bonding: N-H···N interactions between the amide proton and benzothiazole nitrogen stabilize dimer formation .

- Van der Waals forces: Chloro and nitro groups contribute to layered packing, with π-π stacking distances of 3.5–3.7 Å .

- Software Tools: SHELX and ORTEP-III refine hydrogen-bond geometries and generate thermal ellipsoid plots .

Example Hydrogen Bond Table:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N1-H1 | N2 | 2.89 | 155 |

| C4-H4 | O3 | 3.12 | 145 |

Q. How can enzymatic inhibition assays elucidate the biological mechanism of this compound?

Methodological Answer:

- Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to PFOR (pyruvate:ferredoxin oxidoreductase) via the nitro group and benzothiazole core .

- Kinetic Studies: IC50 values are determined using spectrophotometric assays (e.g., NADH depletion at 340 nm) .

- Contradiction Analysis: Discrepancies in inhibition efficacy (e.g., vs. 5-nitrothiazole analogs) may arise from steric hindrance by the 4-methyl group .

Example IC50 Comparison:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Target Compound | 0.45 | PFOR |

| 5-Nitrothiazole derivative | 1.2 | PFOR |

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

- QSAR Modeling: Correlates substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing nitro groups enhance enzyme inhibition vs. electron-donating methoxy groups .

- Structural Dynamics: Molecular dynamics simulations (e.g., GROMACS) assess binding stability, identifying critical residues (e.g., Arg214 in PFOR) .

Example QSAR Parameters:

| Substituent | σ (Hammett) | log(1/IC50) |

|---|---|---|

| -NO2 | +1.27 | 6.3 |

| -OCH3 | -0.12 | 4.1 |

Q. How does solvent polarity impact the compound’s stability during storage?

Methodological Answer:

- Accelerated Stability Testing: Samples stored in DMSO (polar aprotic) vs. hexane (nonpolar) show degradation rates via HPLC. Nitro group reduction is 3× faster in DMSO due to hygroscopicity .

- Mitigation Strategy: Lyophilization and storage under argon at -20°C reduce hydrolysis .

Q. What crystallographic challenges arise when resolving structures of halogenated benzamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.